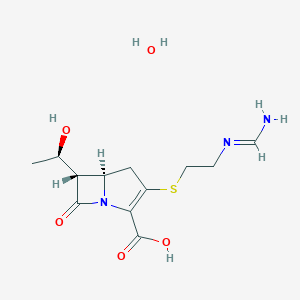

Imipenem monohydrate

Description

IMIPENEM is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 5 approved and 8 investigational indications.

Properties

IUPAC Name |

(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S.H2O/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);1H2/t6-,7-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOSVVULSKVSLQ-JJVRHELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873392 | |

| Record name | Imipenem monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74431-23-5 | |

| Record name | Imipenem monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74431-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imipenem [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074431235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imipenem monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-((1R)-1-hydroxyethyl)-3-((2-((iminomethyl) amino)ethyl)thio)-7-oxo-, monohydrate, (5R,6S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71OTZ9ZE0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Imipenem Monohydrate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem is a potent, broad-spectrum β-lactam antibiotic belonging to the carbapenem class. It is a semi-synthetic derivative of thienamycin, a natural product of Streptomyces cattleya.[1] Imipenem exhibits excellent activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many multi-drug resistant strains.[2][3] Due to its rapid degradation by the renal enzyme dehydropeptidase-I, it is clinically administered in combination with cilastatin, a dehydropeptidase-I inhibitor. This guide provides a comprehensive overview of the chemical structure and physicochemical properties of imipenem monohydrate, along with its mechanism of action and relevant experimental protocols.

Chemical Structure and Identification

This compound is the hydrated form of imipenem. Its chemical structure is characterized by a carbapenem core fused to a β-lactam ring, with a distinctive hydroxyethyl side chain and a thioether linkage to a formimidoylaminoethyl group.

| Identifier | Value |

| IUPAC Name | (5R,6S)-3-[[2-(formimidoylamino)ethyl]thio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid monohydrate[4] |

| CAS Number | 74431-23-5[2] |

| Molecular Formula | C₁₂H₁₇N₃O₄S·H₂O[5] |

| Molecular Weight | 317.36 g/mol [4] |

| Synonyms | N-Formimidoylthienamycin monohydrate, MK-787[6] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Appearance | White to off-white or pale yellow, slightly hygroscopic powder | [7] |

| Melting Point | 193-198 °C | [5] |

| pKa | pKa₁: ~3.2 (carboxylic acid)pKa₂: ~9.9 (formimidoyl group) | [5] |

| Specific Optical Rotation [α]D²⁵ | +84° to +89° (c=5 mg/mL in pH 7 buffer) | [8] |

| UV Absorption Maximum (in water) | 299 nm | [5] |

| Solubility (mg/mL) | Water: >5Methanol: Slightly solubleDMSO: Soluble | [5][6] |

Crystal Structure

This compound crystallizes in an orthorhombic system.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Orthorhombic | [9] |

| Space Group | P2₁2₁2₁ | [9] |

| Unit Cell Dimensions | a = 8.2534(3) Åb = 11.1293(4) Åc = 15.4609(6) Å | [9] |

Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data for this compound are not widely published. However, predicted ¹H NMR data in D₂O is available and can serve as a reference.[10]

Mechanism of Action

Imipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] This is achieved through its binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3] The disruption of cell wall integrity leads to cell lysis and bacterial death.

Caption: Mechanism of action of imipenem.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This protocol provides a general method for the analysis of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV Detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Monobasic potassium phosphate

-

Phosphoric acid or Sodium hydroxide (for pH adjustment)

-

Water (HPLC grade)

Procedure:

-

Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 0.05 M) and adjust the pH to approximately 6.8 with phosphoric acid or sodium hydroxide. The mobile phase is typically a mixture of this buffer and acetonitrile. A common composition is buffer:acetonitrile (95:5 v/v). Filter and degas the mobile phase.

-

Standard Solution Preparation: Accurately weigh a quantity of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).

-

Sample Solution Preparation: Accurately weigh a quantity of the this compound sample and dissolve it in the mobile phase to obtain a similar concentration to the standard solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 299 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

-

Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

-

Calculation: Calculate the purity or assay of the sample by comparing the peak area of the sample to that of the standard.

Caption: General workflow for HPLC analysis.

X-Ray Powder Diffraction (XRPD) for Crystal Structure Analysis

This protocol outlines the general steps for XRPD analysis of this compound.

Instrumentation:

-

X-Ray Powder Diffractometer with a Cu Kα source

Procedure:

-

Sample Preparation: Gently grind the this compound powder to a fine, uniform consistency using a mortar and pestle.

-

Sample Mounting: Mount the powdered sample onto a sample holder.

-

Instrument Setup:

-

X-ray source: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: e.g., 40 kV and 40 mA

-

Scan Range (2θ): e.g., 5° to 50°

-

Scan Speed: e.g., 2°/min

-

-

Data Collection: Collect the diffraction pattern.

-

Data Analysis: Analyze the resulting diffractogram to identify the crystalline phases and determine the unit cell parameters.

Caption: General workflow for XRPD analysis.

Synthesis of Imipenem

The synthesis of imipenem is a multi-step process. A generalized synthetic scheme is presented below.

Caption: Generalized synthetic workflow for imipenem.

Stability

This compound is known to be unstable in aqueous solutions, with its stability being dependent on temperature, pH, and concentration. Degradation primarily occurs through hydrolysis of the β-lactam ring. Stability studies are crucial for determining appropriate storage conditions and shelf-life.

Conclusion

This technical guide provides a detailed overview of the chemical structure and properties of this compound. The tabulated data, diagrams, and experimental protocols are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important antibiotic. Further research into the detailed spectroscopic characterization would be beneficial for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. WO2002094828A1 - Process for the preparation of imipenem - Google Patents [patents.google.com]

- 6. Enantiopure drug synthesis: from methyldopa to imipenem to efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 9. medkoo.com [medkoo.com]

- 10. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Spectrum of Activity of Imipenem Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem is a potent, broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1][2][3] It is a semi-synthetic derivative of thienamycin, a natural product of the bacterium Streptomyces cattleya.[4] A key characteristic of imipenem is its wide spectrum of activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many multi-drug resistant strains.[1][5][6][7] Imipenem is typically administered intravenously in combination with cilastatin.[8][9] Cilastatin is an inhibitor of the renal enzyme dehydropeptidase-I, which prevents the rapid degradation of imipenem in the kidneys, thereby increasing its half-life and maintaining effective concentrations.[8][10] This guide provides a comprehensive overview of imipenem's spectrum of activity, mechanism of action, experimental testing protocols, and mechanisms of bacterial resistance.

Mechanism of Action

Imipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][10] The primary targets of imipenem are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][3][10] By binding to and inactivating these proteins, imipenem disrupts the integrity of the cell wall, leading to cell lysis and death.[1][10] In Escherichia coli and Pseudomonas aeruginosa, imipenem has demonstrated a high affinity for PBP-2, PBP-1a, and PBP-1b.[1] Its stability in the presence of many β-lactamase enzymes contributes to its broad spectrum of activity.[1][5]

Caption: Imipenem's mechanism of action via PBP inhibition.

Spectrum of Antibacterial Activity

Imipenem exhibits one of the broadest spectrums of activity among all currently available antibiotics, encompassing a wide range of bacterial pathogens.[1][2] It is highly active against many Gram-positive cocci, Gram-negative bacilli (including Pseudomonas aeruginosa), and anaerobic bacteria.[1][2][10]

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of imipenem against various clinically significant bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of the tested isolates.

Table 1: Imipenem Activity Against Gram-Positive Aerobes

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |

| Staphylococcus aureus (Methicillin-susceptible) | - | 0.02 - 0.06 | 0.03 - 0.06 | >90% |

| Staphylococcus epidermidis | - | - | 3.1 | Variable |

| Streptococcus pneumoniae | - | 0.02 | 1.0 | >90% |

| Streptococcus pyogenes | - | ≤0.06 | ≤0.06 | >95% |

| Enterococcus faecalis | - | - | - | ~90% |

| Listeria monocytogenes | - | - | - | Generally Susceptible |

Data compiled from multiple sources.[1][2][11] Susceptibility percentages can vary based on local resistance patterns.

Table 2: Imipenem Activity Against Gram-Negative Aerobes

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |

| Escherichia coli | 355 (pooled) | ≤0.5 | ≤2.0 | >90% |

| Klebsiella pneumoniae | 355 (pooled) | ≤0.5 | ≤2.0 | >90% |

| Enterobacter cloacae | - | 0.5 | 1.0 | High |

| Serratia marcescens | - | - | ≤8.0 | High |

| Proteus mirabilis | 355 (pooled) | ≤0.5 | ≤2.0 | >90% |

| Pseudomonas aeruginosa | 355 (pooled) | 2.0 | >8.0 | 70-90% |

| Acinetobacter baumannii | - | - | - | Variable, resistance is common |

Data compiled from multiple sources.[1][9][10][12] Resistance in P. aeruginosa and Acinetobacter spp. is a growing concern.

Table 3: Imipenem Activity Against Anaerobic Bacteria

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |

| Bacteroides fragilis group | 513 (pooled) | ≤1.0 | ≤1.0 | >95% |

| Clostridium perfringens | 203 (pooled) | - | - | >98% |

| Prevotella spp. | 513 (pooled) | ≤1.0 | ≤1.0 | >98% |

| Fusobacterium spp. | 203 (pooled) | - | - | >98% |

| Anaerobic cocci | 203 (pooled) | - | - | >98% |

Data compiled from multiple sources.[1][4][13] Imipenem is one of the most active agents against a broad range of anaerobic bacteria.

Experimental Protocols for Susceptibility Testing

The determination of imipenem's in vitro activity is typically performed using standardized methods outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It involves preparing a series of two-fold dilutions of imipenem in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of imipenem that completely inhibits visible growth.[14][15]

Agar Dilution Method

In the agar dilution method, varying concentrations of imipenem are incorporated directly into molten agar, which is then poured into petri dishes.[3][8] A standardized inoculum of multiple bacterial isolates can be spotted onto the surface of each plate. After incubation, the plates are observed for bacterial growth. The MIC is determined as the lowest concentration of imipenem that prevents the growth of a bacterial colony.[6][8][14]

Caption: Generalized workflow for antimicrobial susceptibility testing.

Mechanisms of Resistance

Bacterial resistance to imipenem is a significant clinical concern. The primary mechanisms of resistance include:

-

Enzymatic Degradation: The production of β-lactamase enzymes, particularly carbapenemases (e.g., KPC, NDM, VIM, IMP), that can hydrolyze and inactivate imipenem. Metallo-β-lactamases (MBLs) are a notable group of enzymes that confer resistance to carbapenems.

-

Reduced Permeability: In Gram-negative bacteria, resistance can arise from the loss or reduced expression of outer membrane porin channels, such as OprD in Pseudomonas aeruginosa. This prevents imipenem from reaching its PBP targets in the periplasmic space.

-

Efflux Pumps: The overexpression of multidrug efflux pumps can actively transport imipenem out of the bacterial cell before it can reach its target PBPs.

-

Target Alteration: Modifications in the structure of PBPs can reduce their binding affinity for imipenem, although this is a less common mechanism of high-level resistance compared to enzymatic degradation and reduced permeability.

References

- 1. In vitro activity of imipenem--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of imipenem: the first thienamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. woah.org [woah.org]

- 4. In vitro activity of imipenem against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Susceptibility of anaerobic bacteria to imipenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Investigation into the Roles of Imipenem:Cyclodextrin Complexation and Antibiotic Combination in Combatting Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activity of imipenem towards gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity of imipenem on aerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. In vitro activity of meropenem (SM-7338), imipenem, and five other antibiotics against anaerobic clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

A Technical Guide to the Pharmacokinetics of Imipenem Monohydrate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacokinetics of imipenem, a broad-spectrum carbapenem antibiotic. The document details its absorption, distribution, metabolism, and excretion (ADME), presents quantitative data in tabular format, outlines typical experimental protocols for its study, and includes visualizations of key pathways and workflows.

Mechanism of Action

Imipenem is a bactericidal agent that exerts its effect by inhibiting bacterial cell wall synthesis.[1][2][3] It has a high affinity for penicillin-binding proteins (PBPs) in a wide range of gram-positive and gram-negative bacteria.[2][4] In organisms like E. coli, it primarily binds to PBP-2, PBP-1a, and PBP-1b.[1][4] By binding to these proteins, imipenem blocks the transpeptidation step in peptidoglycan synthesis, which is essential for cross-linking the bacterial cell wall.[2] This inhibition leads to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[2]

Pharmacokinetic Profile

The pharmacokinetic properties of imipenem are significantly influenced by its co-administration with cilastatin, an inhibitor of the renal enzyme responsible for imipenem's metabolism.

2.1 Absorption Imipenem is not effectively absorbed from the gastrointestinal tract and therefore requires parenteral administration.[1][4] Following intramuscular (IM) injection, bioavailability is high, reported to be approximately 89%.[1][4][5]

2.2 Distribution Imipenem distributes into various body fluids and tissues.

-

Volume of Distribution (Vd): In healthy adults, the reported volume of distribution ranges from 0.23 to 0.31 L/kg.[1][4] Studies in critically ill patients have shown a larger central compartment Vd, which can be around 20.4 L.[6]

-

Protein Binding: Imipenem exhibits low plasma protein binding, approximately 20%.[1][4][6][7]

2.3 Metabolism Imipenem is extensively metabolized in the kidneys by a brush border enzyme, dehydropeptidase-I (DHP-I).[1][2][8] This rapid degradation leads to low levels of the active drug in the urine when administered alone.[8][9] To overcome this, imipenem is co-formulated with cilastatin, a specific DHP-I inhibitor.[3][8] Cilastatin prevents the renal metabolism of imipenem, thereby increasing the urinary concentration of the active drug and reducing the potential for nephrotoxicity associated with its metabolites.[2][3][10]

2.4 Excretion Imipenem is primarily eliminated from the body via the kidneys.[7][11]

-

Without Cilastatin: Urinary recovery of active imipenem is low and highly variable, ranging from 6% to 38%.[8][9]

-

With Cilastatin: Co-administration with cilastatin significantly increases the urinary recovery of the unchanged, active drug to approximately 70% of the administered dose.[1][3][4][8][9] The total clearance of imipenem (with cilastatin) is approximately 0.2 L/h/kg.[1][4]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for imipenem in various populations.

Table 1: Pharmacokinetic Parameters of Imipenem in Healthy Adults

| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration | Source(s) |

|---|---|---|---|

| Elimination Half-Life (t½) | ~1 hour | 1.3 - 5.1 hours (apparent) | [1][4][6][8] |

| Volume of Distribution (Vd) | 0.23 - 0.31 L/kg | 14.3 ± 12.2 L | [1][4][5] |

| Total Plasma Clearance | ~0.2 L/h/kg (12.1 L/h/1.73 m²) | Not directly comparable | [1][4][12] |

| Renal Clearance (with Cilastatin) | ~0.15 L/h/kg | Not applicable | [1][4] |

| Bioavailability | 100% (by definition) | ~89% | [1][4][5] |

| Plasma Protein Binding | ~20% | ~20% |[1][4] |

Table 2: Pharmacokinetic Parameters of Imipenem in Special Populations

| Population | Elimination Half-Life (t½) | Key Considerations | Source(s) |

|---|---|---|---|

| Renal Impairment | Increased (e.g., ~3.4 hours) | Elimination is significantly slowed. Dosage reduction is required for GFR <30 mL/min. | [8][9][13] |

| Critically Ill Patients | Variable | Increased Vd and fluctuating clearance often observed. Standard dosing may be inadequate. | [6][7][14] |

| Neonates | 1.7 - 2.4 hours | PK profile resembles adults with renal insufficiency. Marked inter-subject variability. | [15][16] |

| Pediatric Patients | Variable by age group | Wide interindividual variations in plasma levels. Higher doses (e.g., 100 mg/kg/day) may be needed. |[17][18] |

Experimental Protocols for Pharmacokinetic Analysis

The determination of imipenem concentrations in biological matrices requires specific and carefully controlled procedures due to the drug's inherent instability.

4.1 Study Design and Sample Collection A typical pharmacokinetic study involves administering a single dose of imipenem/cilastatin intravenously (as a 30-minute infusion) or intramuscularly to subjects.[5][12] Serial blood samples are collected in heparinized tubes at predetermined time points, such as pre-dose (0) and at 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours post-administration.[5][19]

4.2 Sample Preparation and Stabilization

-

Separation: Blood samples are immediately placed on ice and centrifuged (e.g., at 1,000-2,000 x g) to separate the plasma.[20][21]

-

Stabilization: Due to imipenem's instability in plasma, samples must be immediately stabilized.[21] This is typically achieved by diluting the plasma 1:1 with a stabilizing buffer, such as 0.5 M 3-morpholinopropanesulfonic acid (MOPS) or morpholineethanesulfonic acid (MES) buffer (pH ~6.0-6.8).[20][21][22][23]

-

Deproteinization: To analyze the total or unbound drug concentration and prevent column contamination, proteins are removed. This is commonly done by ultrafiltration using centrifugal filter units.[22][23][24]

-

Storage: Stabilized samples are stored at -70°C or lower until analysis.[20]

4.3 Bioanalytical Methodology High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is the most widely used method for quantifying imipenem.[23][24]

-

Chromatography: Reverse-phase chromatography is employed, often using a C18 column.[24][25]

-

Mobile Phase: The mobile phase typically consists of an aqueous buffer (e.g., boric acid or potassium phosphate buffer) and an organic modifier like methanol.[21][23][24]

-

Detection: Imipenem is detected by UV absorbance at approximately 300 nm.[21][22][23]

-

Validation: The method must be validated for linearity, accuracy, precision, and sensitivity, with a typical lower limit of quantification (LLOQ) around 0.05-0.3 µg/mL.[25][26] More sensitive methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have also been developed, which are particularly useful for determining low concentrations or the unbound fraction of the drug.[25]

4.4 Pharmacokinetic Data Analysis The resulting plasma concentration-time data are analyzed using specialized software.

-

Non-Compartmental Analysis (NCA): Parameters like the area under the concentration-time curve (AUC) are calculated using the trapezoidal rule.[5]

-

Compartmental Analysis: Data are fitted to one- or two-compartment models to estimate parameters like elimination half-life (t½), volume of distribution (Vd), and clearance (CL).[6][15]

-

Population Pharmacokinetics (PPK): In larger studies, non-linear mixed-effects modeling is used to identify sources of variability in PK parameters among a patient population.[26]

Conclusion

The pharmacokinetics of imipenem are characterized by its need for parenteral administration, low plasma protein binding, and primary elimination via the kidneys. Its metabolism by renal dehydropeptidase-I is a critical factor, necessitating co-administration with the inhibitor cilastatin to ensure therapeutic efficacy. Significant variability in pharmacokinetic parameters exists in special populations, such as critically ill patients, neonates, and those with renal dysfunction, highlighting the importance of understanding these characteristics for dose optimization. The analytical methods for its quantification are well-established but require careful sample handling to ensure the stability and accuracy of results. This guide provides foundational knowledge for professionals involved in the research and development of carbapenem antibiotics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Imipenem? [synapse.patsnap.com]

- 3. urology-textbook.com [urology-textbook.com]

- 4. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Population pharmacokinetics of imipenem in critically ill patients with suspected ventilator-associated pneumonia and evaluation of dosage regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imipenem Population Pharmacokinetics: Therapeutic Drug Monitoring Data Collected in Critically Ill Patients with or without Extracorporeal Membrane Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of imipenem in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Imipenem, Cilastatin and Relebactam Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Pharmacokinetics of imipenem in critically ill patients during empirical treatment of nosocomial pneumonia: a comparison of 0.5-h and 3-h infusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of imipenem-cilastatin in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 17. researchgate.net [researchgate.net]

- 18. Prospective Determination of Plasma Imipenem Concentrations in Critically Ill Children - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Population pharmacokinetics and dosing optimisation of imipenem in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Determination of imipenem and cilastatin in serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pharmacokinetic/pharmacodynamic profiling of imipenem in patients admitted to an intensive care unit in India: A nonrandomized, cross-sectional, analytical, open-labeled study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantitative Determination of Unbound Piperacillin and Imipenem in Biological Material from Critically Ill Using Thin-Film Microextraction-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Population pharmacokinetics and dosing optimisation of imipenem in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Imipenem Monohydrate (CAS: 74431-23-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipenem is a potent, broad-spectrum β-lactam antibiotic belonging to the carbapenem class. As a semi-synthetic derivative of thienamycin, a natural product of Streptomyces cattleya, imipenem exhibits robust activity against a wide array of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many multi-drug resistant strains.[1][2] Its clinical utility is marked by its high stability against many β-lactamases.[2][3] However, it is rapidly metabolized in the kidneys by the enzyme dehydropeptidase-I (DHP-I).[2][4] Consequently, it is exclusively co-formulated with cilastatin, a specific DHP-I inhibitor, which enhances its bioavailability and protects against potential nephrotoxicity.[3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, pharmacokinetics, and key experimental protocols relevant to imipenem monohydrate for professionals in pharmaceutical research and development.

Physicochemical Properties

This compound is an off-white to pale yellow, crystalline powder.[1][6] It is sparingly soluble in water and slightly soluble in methanol.[1] Due to its inherent instability in aqueous solutions, freshly prepared solutions are recommended for analytical and experimental use.[7]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 74431-23-5 | [1] |

| Molecular Formula | C₁₂H₁₇N₃O₄S·H₂O | [1][6] |

| Molecular Weight | 317.36 g/mol | [1][7] |

| Appearance | White to almost white or pale yellow, slightly hygroscopic powder | [1][6] |

| Melting Point | 193-198°C | [1][] |

| Solubility | Sparingly soluble in water (>5 mg/mL); slightly soluble in methanol.[1] Soluble in DMSO.[] | [1][] |

| pKa | 3.2 / 9.9 (in H₂O at 25°C) | [1] |

| Specific Rotation [α]D | +84° to +89° (5 mg/mL in pH 7 buffer) | [9] |

| Storage | Store powder in a freezer under an inert atmosphere at -20°C.[1] | [1] |

Mechanism of Action

Imipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4][10] This action is critical for bacterial survival, as the cell wall provides structural integrity and protection against osmotic pressure.

The key steps are:

-

Penetration: Imipenem penetrates the bacterial cell wall to reach its target.

-

PBP Binding: It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3] In organisms like E. coli and P. aeruginosa, imipenem shows a high affinity for PBP-2, PBP-1a, and PBP-1b.[2][10]

-

Inhibition of Transpeptidation: By binding to PBPs, imipenem blocks the transpeptidation reaction that cross-links the peptidoglycan polymers.[4]

-

Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall, causing the cell to lyse under osmotic pressure, resulting in bacterial death.[2][4]

Imipenem's carbapenem structure makes it highly resistant to hydrolysis by most common β-lactamases, an enzyme class that is a primary mechanism of resistance to other β-lactam antibiotics like penicillins and cephalosporins.[2]

Caption: Imipenem inhibits bacterial cell wall synthesis by binding to PBPs.

Pharmacokinetics and Pharmacodynamics

A thorough understanding of imipenem's pharmacokinetic (PK) and pharmacodynamic (PD) profile is essential for its effective clinical use. It is administered parenterally as it is not absorbed from the gastrointestinal tract.[2][10]

The Role of Cilastatin: Imipenem is rapidly hydrolyzed in the renal tubules by dehydropeptidase-I (DHP-I).[2] To prevent this inactivation, it is always administered in a 1:1 fixed combination with cilastatin, a DHP-I inhibitor.[3] This combination increases the half-life and urinary recovery of active imipenem and mitigates potential renal toxicity.[3]

Table 2: Key Pharmacokinetic Parameters of Imipenem (in Adults with Normal Renal Function)

| Parameter | Value | Reference(s) |

| Administration | Intravenous (IV) / Intramuscular (IM) | [3][10] |

| Bioavailability (IM) | ~89% | [2][10] |

| Plasma Half-life (t½) | ~1 hour | [2][3][5] |

| Volume of Distribution (Vd) | 0.23–0.31 L/kg | [2][10] |

| Plasma Protein Binding | ~20% | [2][5] |

| Metabolism | Inhibited by Cilastatin | [2][4] |

| Excretion (with Cilastatin) | ~70% unchanged in urine | [2][3][10] |

Pharmacodynamic Target: Imipenem exhibits time-dependent bactericidal activity. The primary pharmacodynamic index correlated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the target pathogen.[11]

References

- 1. Imipenem | 74431-23-5 [chemicalbook.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. urology-textbook.com [urology-textbook.com]

- 4. What is the mechanism of Imipenem? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. scribd.com [scribd.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 9. ftp.uspbpep.com [ftp.uspbpep.com]

- 10. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of imipenem in critically ill patients during empirical treatment of nosocomial pneumonia: a comparison of 0.5-h and 3-h infusions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Imipenem

Imipenem, a potent broad-spectrum β-lactam antibiotic, is a semi-synthetic derivative of thienamycin, a natural product isolated from Streptomyces cattleya. Due to the inherent instability of thienamycin, chemical synthesis of the more stable N-formimidoyl derivative, imipenem, has been a critical focus of pharmaceutical research and development. This guide provides a detailed overview of the core synthetic strategies, experimental protocols, and quantitative data for the preparation of imipenem, intended for researchers, scientists, and drug development professionals.

Core Synthetic Strategy

The total synthesis of imipenem is a multi-step process that begins with a protected carbapenem precursor. A common and industrially significant route involves the following key transformations:

-

Activation of the Bicyclic Keto Ester: The synthesis typically commences with a p-nitrobenzyl (PNB) protected bicyclic keto ester. The keto group is activated by conversion to an enol phosphate, a better leaving group for subsequent nucleophilic substitution.

-

Introduction of the Thioethylamino Side Chain: The enol phosphate intermediate is then reacted with a protected aminoethanethiol derivative to introduce the characteristic side chain at the C-3 position of the carbapenem core.

-

Formimidoylation: The primary amine of the newly introduced side chain is converted to a formimidoyl group. This is a crucial step that differentiates imipenem from its precursor, thienamycin, and contributes to its enhanced stability.[1]

-

Deprotection: In the final step, the protecting groups, typically p-nitrobenzyl on the carboxyl group, are removed via catalytic hydrogenation to yield the active pharmaceutical ingredient, imipenem.

Experimental Workflow

The following diagram illustrates a representative workflow for the synthesis of imipenem, starting from the bicyclic keto ester.

References

Imipenem Monohydrate: A Technical Guide to its Activity Against Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipenem, a potent broad-spectrum carbapenem antibiotic, remains a critical tool in the management of severe bacterial infections. Its stability against many β-lactamases and its wide range of activity against both Gram-positive and Gram-negative aerobes and anaerobes make it an invaluable agent, particularly in the context of multi-drug resistant organisms.[1][2][3][4][5][6] This technical guide provides an in-depth overview of imipenem monohydrate, focusing on its mechanism of action, spectrum of activity with corresponding minimum inhibitory concentrations (MICs), pharmacokinetic and pharmacodynamic profiles, and the mechanisms by which bacteria develop resistance. Detailed experimental protocols for antimicrobial susceptibility testing are also provided to facilitate research and development efforts.

Introduction

Imipenem is a semi-synthetic thienamycin, a class of β-lactam antibiotics with a characteristically broad spectrum of activity.[1][3] It is a derivative of a natural product produced by the bacterium Streptomyces cattleya.[6] Due to its rapid degradation by the renal enzyme dehydropeptidase-I, imipenem is co-administered with cilastatin, a dehydropeptidase-I inhibitor, which enhances its bioavailability and reduces potential nephrotoxicity.[2][4][7] This combination, available for intravenous and intramuscular administration, is indicated for the treatment of a variety of serious infections, including those of the respiratory tract, intra-abdominal cavity, skin and soft tissues, urinary tract, as well as septicemia.[1][2][5]

Mechanism of Action

Imipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3][4][5] This action is achieved through its high affinity for and subsequent binding to penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis.[1][4][7] By acylating the active site of these transpeptidases, imipenem prevents the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the cell wall.[4][7] This ultimately leads to cell lysis and bacterial death.[1][7] In Escherichia coli and Pseudomonas aeruginosa, imipenem has demonstrated a particularly high affinity for PBP-2, PBP-1a, and PBP-1b.[1][8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. urology-textbook.com [urology-textbook.com]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 5. Mechanisms of Heteroresistance and Resistance to Imipenem in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Basis of Filtering Carbapenems by Porins from β-Lactam-resistant Clinical Strains of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Imipenem? [synapse.patsnap.com]

- 8. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Mechanism of Imipenem Monohydrate in Inhibiting Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipenem, a potent broad-spectrum carbapenem antibiotic, exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning imipenem's role in the inhibition of cell wall synthesis. It details the quantitative binding affinities of imipenem to its primary targets, the Penicillin-Binding Proteins (PBPs), and presents standardized methodologies for assessing its antimicrobial efficacy. Through detailed diagrams and experimental protocols, this document serves as a comprehensive resource for researchers and professionals in the fields of microbiology and drug development.

Introduction

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic lysis. The biosynthesis of peptidoglycan is a complex process involving a series of enzymatic reactions, making it an ideal target for antimicrobial agents. Imipenem, a derivative of thienamycin, is a powerful β-lactam antibiotic that effectively inhibits this crucial pathway in a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its broad spectrum of activity and stability against many β-lactamases have established it as a critical therapeutic agent for severe bacterial infections.[2] This guide will dissect the intricate interactions between imipenem and the bacterial cell wall synthesis machinery.

Mechanism of Action: Targeting Penicillin-Binding Proteins

The primary mechanism of action of imipenem involves the covalent acylation of Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[4] By binding to the active site of these enzymes, imipenem effectively blocks their transpeptidase activity, which is crucial for the cross-linking of peptidoglycan chains.[5] This inhibition leads to the formation of a defective cell wall, ultimately resulting in cell lysis and bacterial death.

Preferential Binding to Key PBPs

Imipenem exhibits a strong affinity for multiple essential PBPs, contributing to its potent bactericidal activity. In many Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, imipenem demonstrates a particularly high affinity for PBP-2, which is involved in maintaining the rod-like shape of the bacterium.[1][6][7] Inhibition of PBP-2 leads to the formation of spherical cells that are osmotically unstable.[1][6] Imipenem also shows significant binding to PBP-1a and PBP-1b, which are high-molecular-weight PBPs with both transglycosylase and transpeptidase activity.[1] In Gram-positive bacteria like Staphylococcus aureus, imipenem primarily targets PBP-1.[7]

The following diagram illustrates the signaling pathway of imipenem's inhibitory action on bacterial cell wall synthesis.

Caption: Imipenem inhibits bacterial cell wall synthesis by targeting PBPs.

Quantitative Data on Imipenem Activity

The efficacy of imipenem can be quantitatively assessed through its binding affinity to various PBPs and its minimum inhibitory concentration (MIC) against different bacterial species.

Penicillin-Binding Protein (PBP) Affinity

The binding affinity of imipenem to PBPs is typically measured as the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the binding of a labeled penicillin derivative to the PBP.

| Bacterium | PBP Target | Imipenem IC50 (µg/mL) | Reference |

| Escherichia coli | PBP-1a | 0.5 | [6] |

| PBP-1b | 0.4 | [6] | |

| PBP-2 | 0.1 | [8] | |

| PBP-3 | >8 | [6] | |

| PBP-4 | ≤0.02 | [6] | |

| PBP-5/6 | ≤0.4 | [6] | |

| Pseudomonas aeruginosa | PBP-1a | 0.1 - 0.2 | [6] |

| PBP-1b | 0.1 - 0.2 | [6] | |

| PBP-2 | 0.1 | [8] | |

| PBP-3 | ≤0.3 | [6] | |

| PBP-4 | ≤0.3 | [6] | |

| Staphylococcus aureus | PBP-1 | High Affinity | [7] |

| PBP-2 | High Affinity | [9] | |

| PBP-3 | High Affinity | [8] | |

| PBP-4 | High Affinity | [9] |

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. MIC values are crucial for determining the susceptibility of bacteria to antibiotics. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized breakpoints for interpreting MIC results.

| Organism | Imipenem MIC (µg/mL) - Susceptible | Imipenem MIC (µg/mL) - Resistant | Reference |

| Enterobacterales | ≤1 (CLSI), ≤2 (EUCAST) | ≥4 (CLSI), >8 (EUCAST) | [10][11] |

| Pseudomonas aeruginosa | ≤2 (CLSI & EUCAST) | ≥8 (CLSI), >8 (EUCAST) | [10][11] |

| Staphylococcus aureus | ≤0.5 (EUCAST) | >0.5 (EUCAST) | [11] |

| Enterococcus faecalis | ≤4 (CLSI) | ≥16 (CLSI) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the interaction of imipenem with bacterial targets.

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the affinity of imipenem for PBPs by measuring its ability to compete with a labeled penicillin derivative (e.g., fluorescently tagged Bocillin FL or radiolabeled Benzylpenicillin) for binding to PBPs.

Materials:

-

Bacterial cell culture

-

Membrane protein extraction buffer (e.g., 10 mM Tris-HCl, pH 8)

-

Imipenem stock solution

-

Labeled penicillin (e.g., Bocillin FL or [³H]benzylpenicillin)

-

SDS-PAGE reagents and equipment

-

Fluorimeter or scintillation counter

Procedure:

-

Membrane Preparation:

-

Grow bacterial cells to mid-logarithmic phase.

-

Harvest cells by centrifugation and wash with buffer.

-

Lyse cells using a French press or sonication.

-

Isolate the membrane fraction by ultracentrifugation.

-

Resuspend the membrane pellet in buffer.[12]

-

-

Competition Binding:

-

Incubate the membrane preparation with various concentrations of imipenem for a defined period (e.g., 10 minutes at 25°C).

-

Add a fixed concentration of the labeled penicillin and incubate for another defined period (e.g., 10 minutes at 25°C).[12]

-

Terminate the reaction by adding an excess of unlabeled penicillin.

-

-

Detection and Analysis:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the labeled PBPs using a fluorimeter (for fluorescent labels) or autoradiography (for radiolabels).

-

Quantify the band intensities to determine the concentration of imipenem that inhibits 50% of the labeled penicillin binding (IC50).[13]

-

The following workflow diagram illustrates the PBP competition assay.

Caption: Workflow for the PBP competition assay.

Broth Microdilution MIC Assay

This is a standardized method for determining the MIC of an antimicrobial agent.[14][15][16]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Imipenem stock solution

Procedure:

-

Prepare Antibiotic Dilutions:

-

Perform serial two-fold dilutions of the imipenem stock solution in CAMHB directly in the microtiter plate to achieve a range of concentrations.

-

-

Inoculate Plates:

-

Dilute the standardized bacterial inoculum in CAMHB.

-

Add the diluted inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation and Reading:

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

The MIC is the lowest concentration of imipenem at which there is no visible growth (turbidity).[17]

-

Conclusion

Imipenem monohydrate remains a cornerstone in the treatment of severe bacterial infections due to its potent and broad-spectrum activity. Its efficacy stems from its ability to effectively inhibit bacterial cell wall synthesis through the irreversible acylation of multiple essential Penicillin-Binding Proteins. A thorough understanding of its mechanism of action, quantified by PBP binding affinities and MIC values, is critical for its appropriate clinical use and for the development of novel antimicrobial agents that can overcome emerging resistance. The standardized protocols provided in this guide offer a framework for the continued investigation and evaluation of imipenem and other β-lactam antibiotics.

References

- 1. Comparison of two carbapenems, SM-7338 and imipenem: affinities for penicillin-binding proteins and morphological changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of imipenem--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review of the in vitro spectrum of activity of imipenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. primescholars.com [primescholars.com]

- 6. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical comparison of imipenem, meropenem and biapenem: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Affinity of Tomopenem (CS-023) for Penicillin-Binding Proteins in Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam | CLSI [clsi.org]

- 11. aurosan.de [aurosan.de]

- 12. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 13. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. Broth microdilution assay [bio-protocol.org]

- 16. protocols.io [protocols.io]

- 17. pubcompare.ai [pubcompare.ai]

Methodological & Application

Application Notes and Protocols for Imipenem Monohydrate in Microbiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1][2] It is a potent inhibitor of bacterial cell wall synthesis, making it a critical tool in combating severe bacterial infections, including those caused by multidrug-resistant organisms. This document provides detailed application notes and protocols for the effective use of imipenem monohydrate in a microbiology research setting.

Mechanism of Action

Imipenem exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the terminal step of peptidoglycan synthesis in bacterial cell walls.[1][2] This disruption leads to the cessation of cell wall construction, ultimately causing cell lysis and death. Imipenem exhibits a high affinity for a broad range of PBPs, contributing to its wide spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1][2]

dot

Caption: Mechanism of action of Imipenem.

Data Presentation

Imipenem Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of imipenem against various clinically relevant bacterial isolates. MICs are a crucial measure of the in vitro potency of an antimicrobial agent.

| Bacterial Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Klebsiella pneumoniae (Carbapenem non-susceptible) | 105 | 2 to ≥16 | - | - | [3] |

| Escherichia coli (IMP-6-producing) | 42 | - | 1.5 | 4 | [4] |

| Escherichia coli (Clinical Isolates) | 104 | ≤1 to ≥32 | - | - | [5] |

| Gram-negative strains (various) | 1020 | - | ≤0.25 | - | [6] |

| Pseudomonas aeruginosa (XDR) | 4 | 16 to >32 | - | - | [7] |

| Acinetobacter baumannii (XDR) | 4 | 16 to >32 | - | - | [7] |

MIC₅₀: The concentration that inhibits 50% of the isolates. MIC₉₀: The concentration that inhibits 90% of the isolates. XDR: Extensively Drug-Resistant

Post-Antibiotic Effect (PAE) of Imipenem

The PAE is the suppression of bacterial growth that persists after a short exposure of organisms to an antimicrobial agent.

| Bacterial Species | Concentration | Exposure Time | PAE Duration (hours) | Reference |

| Pseudomonas aeruginosa (4 strains) | 4 x MIC | 1.5 h | 1.2 - 2.5 | [8] |

| Staphylococcus aureus (2 strains) | 4 x MIC | 1.5 h | 1.7 - 1.8 | [8] |

| Pseudomonas aeruginosa | Single dose in vivo | - | 0.9 - 4.6 | [9] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound powder

-

Sterile Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Imipenem Stock Solution: Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1 mg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the imipenem stock solution in MHB across the rows of a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the imipenem dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (MHB only).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of imipenem that completely inhibits visible growth of the organism.

dot

Caption: MIC Determination Workflow.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

This compound

-

Sterile MHB

-

Bacterial inoculum

-

Sterile test tubes or flasks

-

Incubator with shaking capabilities (35°C ± 2°C)

-

Apparatus for colony counting (e.g., agar plates, automated colony counter)

Procedure:

-

Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth. Dilute the culture in MHB to a starting concentration of approximately 10⁶ CFU/mL.

-

Experimental Setup: Prepare test tubes or flasks containing MHB with varying concentrations of imipenem (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without any antibiotic.

-

Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate at 35°C with agitation.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each imipenem concentration and the control. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[10]

Post-Antibiotic Effect (PAE) Determination

This protocol determines the duration of growth suppression after brief exposure to an antimicrobial.

Materials:

-

This compound

-

Sterile MHB

-

Log-phase bacterial culture

-

Centrifuge

-

Sterile saline or broth for washing

Procedure:

-

Exposure: Prepare two tubes containing a log-phase bacterial culture (approximately 10⁷ CFU/mL). To one tube, add imipenem at a concentration of 4x MIC. The second tube serves as a drug-free control.

-

Incubation: Incubate both tubes for a defined period (e.g., 1.5 hours) at 35°C.

-

Drug Removal: Centrifuge the cultures to pellet the bacteria. Discard the supernatant and wash the pellets twice with sterile saline or broth to remove the antibiotic.

-

Resuspension and Incubation: Resuspend the pellets in fresh, pre-warmed MHB and continue incubation.

-

Viable Counts: At regular intervals (e.g., every hour), determine the CFU/mL for both the imipenem-exposed and control cultures.

-

PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the CFU/mL in the test culture to increase by 1-log₁₀ above the count observed immediately after drug removal, and C is the corresponding time for the control culture.

Signaling Pathway Perturbation

While imipenem's primary mode of action is the direct inhibition of cell wall synthesis, studies have shown that sub-MIC concentrations can induce changes in gene expression. In some bacteria, such as Acinetobacter baumannii, exposure to sub-inhibitory levels of imipenem can lead to the upregulation of various transcriptional regulators (e.g., TetR, LysR, MerR, AlgR).[11] This can, in turn, influence phenotypes such as biofilm formation.[11]

dot

Caption: Imipenem-induced signaling cascade.

Conclusion

This compound is a powerful antibiotic with significant applications in microbiology research. The protocols and data presented here provide a framework for investigating its efficacy and mechanism of action against a wide range of bacterial pathogens. Proper adherence to standardized methodologies is crucial for obtaining reproducible and reliable results.

References

- 1. youtube.com [youtube.com]

- 2. What is the mechanism of Imipenem? [synapse.patsnap.com]

- 3. High minimum inhibitory concentration of imipenem as a predictor of fatal outcome in patients with carbapenem non-susceptible Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Antimicrobial Resistance Characteristics of Imipenem-Non-Susceptible, Imipenemase-6-Producing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial effect of imipenem in vitro against important aerobic and anaerobic strains isolated from clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The postantibiotic effect of meropenem and imipenem on selected bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The in-vivo postantibiotic effect of imipenem and other new antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. emerypharma.com [emerypharma.com]

- 11. Imipenem Treatment Induces Expression of Important Genes and Phenotypes in a Resistant Acinetobacter baumannii Isolate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Imipenem Monohydrate Infusion Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the preparation of imipenem monohydrate solutions intended for intravenous infusion. Adherence to these guidelines is crucial for ensuring the stability, efficacy, and safety of the prepared solutions.

Introduction

Imipenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1][2] It is highly effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[3][4] Imipenem is typically co-administered with cilastatin, a renal dehydropeptidase-I (DHP-I) inhibitor.[1][5] Cilastatin prevents the rapid degradation of imipenem in the kidneys, thereby increasing its urinary concentration and reducing potential nephrotoxicity.[1][2][5] Due to its inherent instability in aqueous solutions, meticulous preparation and handling are paramount.[6][7]

Quantitative Data Summary

The stability of reconstituted imipenem is influenced by the diluent, concentration, and storage temperature. The following tables summarize the stability of imipenem in common infusion solutions.

Table 1: Stability of Imipenem (5 mg/mL) in 0.9% Sodium Chloride Solution

| Temperature (°C) | Brand A (% Remaining ± SD) | Brand B (% Remaining ± SD) | Stability Duration (Hours) |

| 25 | >90% after 6 hours | >90% after 6 hours | 6 |

| 30 | >90% after 6 hours | >90% after 6 hours | 6 |

| 40 | >90% after 6 hours | >90% after 6 hours | 6 |

Data adapted from a study on the influence of concentration and temperature on imipenem stability.[8]

Table 2: Stability of Imipenem (10 mg/mL) in 0.9% Sodium Chloride Solution

| Temperature (°C) | Brand A (% Remaining ± SD) | Brand B (% Remaining ± SD) | Stability Duration (Hours) |

| 25 | >90% after 3 hours | >90% after 6 hours | 3-6 |

| 30 | <90% after 1 hour | <90% after 1 hour | <1 |

| 40 | <90% after 1 hour | <90% after 1 hour | <1 |

Data adapted from a study on the influence of concentration and temperature on imipenem stability.[8]

Table 3: General Stability of Reconstituted Imipenem/Cilastatin Solution

| Storage Condition | Stability Duration |

| Room Temperature (25°C) | 4 hours |

| Refrigerated (2-8°C) | 24 hours |

Note: The reconstituted solution may change color from colorless to yellow, which does not necessarily indicate a loss of potency. However, brown solutions should be discarded.[9] The time between starting reconstitution and finishing the intravenous infusion should not exceed two hours.[10]

Experimental Protocols

Protocol for Reconstitution of Imipenem/Cilastatin for Injection

This protocol outlines the steps for reconstituting a standard vial of imipenem/cilastatin (e.g., 500 mg/500 mg) for intravenous infusion.

Materials:

-

Vial of Imipenem/Cilastatin for Injection (e.g., 500 mg/500 mg)

-

100 mL infusion bag of a compatible IV solution (e.g., 0.9% Sodium Chloride Injection or 5% Dextrose Injection)[6][11]

-

Sterile syringe (10 mL)

-

Sterile needle

Procedure:

-

Inspect the vial of imipenem/cilastatin powder for any signs of damage or contamination.

-

Withdraw approximately 10 mL of the diluent from the infusion bag using a sterile syringe.[11][12]

-

Inject the 10 mL of diluent into the vial of imipenem/cilastatin.

-

Shake the vial well until a suspension is formed. The suspension will appear colorless to yellow.[12]

-

Withdraw the entire contents of the reconstituted vial and transfer it to the 100 mL infusion bag.[12]

-

To ensure complete transfer of the drug, add another 10 mL of the diluent from the infusion bag into the now-empty vial, shake, and transfer this rinsing solution back into the infusion bag.[11][12]

-

Agitate the infusion bag until the solution is clear.[12]

-

Visually inspect the final solution for any particulate matter or discoloration before administration.[13]

-

The final concentration in this example is 5 mg/mL.

Note: Imipenem/cilastatin for infusion is chemically incompatible with lactate and should not be reconstituted or mixed with diluents containing lactate.[9][10]

Protocol for Stability Testing by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the chemical stability of prepared imipenem solutions.

Equipment and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with UV detection

-

C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase: A suitable buffer system, for example, a mixture of a pH 6.8 buffer and an organic modifier. A specific example includes a buffer made of 0.54 g of monobasic potassium phosphate in 3600 mL of water, adjusted to pH 6.8, and diluted to 4000 mL.[14] Another mobile phase can be prepared by dissolving 2.0 g of sodium 1-hexanesulfonate in 800 mL of pH 6.8 Buffer, adjusting the pH, and diluting to 1000 mL.[14]

-

Imipenem reference standard

-

Prepared imipenem infusion solution for testing

Procedure:

-

Standard Preparation: Prepare a standard solution of imipenem with a known concentration in the mobile phase.

-

Sample Preparation: At specified time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot of the prepared imipenem infusion solution stored under the desired conditions (e.g., room temperature, refrigerated). Dilute the sample with the mobile phase to a concentration within the calibration curve range.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30°C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detection wavelength (e.g., 210 nm or 300 nm).[15]

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Determine the peak area of imipenem in the chromatograms. Calculate the concentration of imipenem remaining in the test samples at each time point by comparing their peak areas to that of the standard. Stability is generally defined as retaining at least 90% of the initial concentration.[8]

Visualizations

Mechanism of Action and Inhibition

The following diagram illustrates the mechanism of action of imipenem and the synergistic role of cilastatin.

Caption: Imipenem inhibits bacterial cell wall synthesis, while cilastatin protects it from renal degradation.

Experimental Workflow for Infusion Preparation

This diagram outlines the key steps in the preparation of an imipenem infusion solution.

Caption: Workflow for the aseptic reconstitution of imipenem/cilastatin for intravenous infusion.

Imipenem Degradation Pathways

The degradation of imipenem in aqueous solution is complex and pH-dependent. The primary degradation pathways involve the hydrolysis of the β-lactam ring and dimerization.

Caption: Simplified degradation pathways of imipenem in aqueous solutions.[6][7]

References

- 1. What is the mechanism of Imipenem? [synapse.patsnap.com]

- 2. urology-textbook.com [urology-textbook.com]

- 3. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. droracle.ai [droracle.ai]

- 6. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imipenem/cilastatin (Ipm/Cln) | MSF Medical Guidelines [medicalguidelines.msf.org]

- 10. assets.hpra.ie [assets.hpra.ie]

- 11. publications.ashp.org [publications.ashp.org]

- 12. Imipenem/Cilastatin Monograph for Professionals - Drugs.com [drugs.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Imipenem and Cilastatin for Injection [drugfuture.com]

- 15. brieflands.com [brieflands.com]

Application Notes and Protocols: Imipenem Monohydrate for Treating Multi-Drug Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipenem, a broad-spectrum carbapenem antibiotic, remains a critical therapeutic option for severe infections caused by multi-drug resistant (MDR) bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to bacterial cell death.[1][2][3] However, the emergence of resistance, primarily through enzymatic degradation by carbapenemases, altered porin channels, and overexpression of efflux pumps, poses a significant challenge. These application notes provide detailed protocols for in vitro and in vivo evaluation of imipenem monohydrate's efficacy against MDR bacteria, methods for synergy testing with other antimicrobials, and protocols for identifying key resistance mechanisms.

Mechanism of Action and Resistance

Imipenem exerts its bactericidal effect by acylating penicillin-binding proteins (PBPs), essential enzymes in the synthesis of the peptidoglycan layer of the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and death.[1][2]

Resistance to imipenem in MDR bacteria is a multifaceted problem involving several key mechanisms:

-

Enzymatic Degradation: The production of β-lactamase enzymes, particularly carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC) and metallo-β-lactamases (e.g., IMP, VIM, NDM), is a primary resistance mechanism.[4] These enzymes hydrolyze the β-lactam ring of imipenem, rendering it inactive.

-

Reduced Outer Membrane Permeability: Gram-negative bacteria can limit the entry of imipenem by downregulating or modifying outer membrane porin channels, most notably OprD in Pseudomonas aeruginosa.[5][6]

-

Efflux Pump Overexpression: MDR bacteria can actively transport imipenem out of the cell through the overexpression of efflux pumps, such as the MexAB-OprM system in P. aeruginosa.[6]

The interplay of these mechanisms can lead to high-level resistance, complicating therapeutic strategies.

Quantitative Data Presentation

In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of imipenem against common MDR pathogens.

Table 1: Imipenem MIC Distribution for Pseudomonas aeruginosa Isolates

| MIC (µg/mL) | Percentage of Isolates (%) |

| ≤2 (Susceptible) | Varies significantly by region and hospital |

| 4 (Intermediate) | Varies |

| ≥8 (Resistant) | 28.9% in one study[7] |

| MIC50 | 2 µg/mL[7] |

| MIC90 | 256 µg/mL[7] |

Table 2: Imipenem MIC Distribution for Klebsiella pneumoniae Isolates

| MIC (µg/mL) | Percentage of Isolates (%) |

| ≤1 (Susceptible) | Varies |

| 2 (Intermediate) | 18.6% in a study of carbapenem non-susceptible isolates[1] |

| 4 | 21.9% in the same study[1] |

| 8 | 17.1%[1] |

| ≥16 | 41.9%[1] |

| MIC50 | Not reported in this format |

| MIC90 | Not reported in this format |

Table 3: Imipenem MIC Distribution for Acinetobacter baumannii Isolates

| MIC (µg/mL) | Percentage of Isolates (%) |

| ≤2 (Susceptible) | Varies |

| 4 (Intermediate) | Varies |

| ≥8 (Resistant) | 28% in one study[8] |

| MIC50 | Not consistently reported |

| MIC90 | Not consistently reported |

Note: MIC breakpoints may vary based on the guidelines used (e.g., CLSI, EUCAST).

Clinical Efficacy Data

The clinical success of imipenem, often in combination with cilastatin and sometimes other agents like relebactam, has been evaluated in various clinical settings.

Table 4: Clinical and Microbiological Response Rates for Imipenem-Containing Regimens

| Infection Type | Comparator | Clinical Response Rate (Imipenem Group) | Microbiological Response Rate (Imipenem Group) | Reference |

| Complicated UTI, Complicated Intra-abdominal, Hospital-acquired/Ventilator-associated Pneumonia | Standard of Care | Non-inferior | Non-inferior | [9] |

| Severe Infections (Pneumonia, Pyelonephritis, Osteomyelitis, etc.) | N/A | 71.4% (Cured or Improved) | Bacteriological cure in 6 of 11 P. aeruginosa infections | [10] |

| Various Severe Infections | N/A | 82.3% (Clinical Cure) | N/A | [11] |

| Intra-abdominal and Respiratory Tract Infections | N/A | 82.1% | N/A | [11] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of imipenem against MDR bacterial isolates.

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial isolates

-

0.5 McFarland standard

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Prepare Imipenem Stock Solution: Prepare a stock solution of imipenem in an appropriate solvent (e.g., sterile water) at a concentration of 1024 µg/mL.

-

Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

-

Add 200 µL of the imipenem stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as a positive control (inoculum without antibiotic).

-

Well 12 serves as a negative control (broth only).

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1-11, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

-